BenchChemオンラインストアへようこそ!

Trofosfamide

Pharmacokinetics Prodrug Activation Oxazaphosphorine Metabolism

Secure Trofosfamide (CAS 22089-22-1), a distinct, orally bioavailable oxazaphosphorine prodrug (>98% purity). It uniquely generates both ifosfamide and cyclophosphamide metabolites via CYP3A4, offering an advantageous toxicity profile with fewer neuro- and nephrotoxic effects than ifosfamide. This makes it ideal for metronomic chemotherapy research in soft tissue sarcomas and lymphomas, enabling convenient oral administration models. Ensure your studies leverage this precisely defined prodrug. Inquire for bulk procurement.

Molecular Formula C9H18Cl3N2O2P
Molecular Weight 323.6 g/mol
CAS No. 22089-22-1
Cat. No. B1681587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrofosfamide
CAS22089-22-1
SynonymsGenoxal Trofosfamida
Ixoten
N,N,N'-tris(2-chloroethyl)-N'-O-propylene phosphoric acid ester diamide
trofosfamide
trophosphamide
Z 4828
Molecular FormulaC9H18Cl3N2O2P
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
InChIInChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
InChIKeyUMKFEPPTGMDVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trofosfamide: An Orally Bioavailable Oxazaphosphorine Prodrug for Oncology Research


Trofosfamide (CAS: 22089-22-1) is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity [1]. It is a congener of the widely used alkylating agents cyclophosphamide and ifosfamide, and like them requires hepatic cytochrome P450-mediated biotransformation to exert its cytotoxic effects [2]. Trofosfamide is primarily metabolized to ifosfamide, with smaller amounts converted to cyclophosphamide and the active 4-hydroxy derivatives that alkylate DNA . Clinically, trofosfamide is approved for the treatment of non-Hodgkin lymphoma and has been investigated in soft tissue sarcomas, lung cancer, and pancreatic cancer [3].

Why Generic Substitution Fails for Trofosfamide: Quantitative Evidence of Distinct Pharmacological Profile


Oxazaphosphorines are not interchangeable due to significant differences in their metabolic activation, pharmacokinetics, and toxicity profiles. Trofosfamide exhibits a unique metabolic signature, generating both ifosfamide and cyclophosphamide as intermediates, but with a distinct ratio and a higher proportion of the directly active 4-hydroxy-trofosfamide compared to equimolar ifosfamide [1]. Its oral bioavailability approaches 100%, enabling convenient outpatient administration, in contrast to ifosfamide which requires intravenous infusion [2]. Furthermore, trofosfamide's metabolism is preferentially catalyzed by CYP3A4, creating a specific drug-drug interaction liability not shared to the same extent by its analogs [3]. Clinically, trofosfamide demonstrates a favorable toxicity profile, notably lacking the high-grade neurotoxicity and nephrotoxicity that often limit ifosfamide use, especially in elderly or frail patients [4]. The following quantitative evidence underscores why trofosfamide cannot be simply substituted with cyclophosphamide or ifosfamide without risking altered efficacy or safety.

Trofosfamide: Quantitative Differentiation from Ifosfamide and Cyclophosphamide


Metabolic Activation: 4-Hydroxy-Trofosfamide AUC is 9.5-Fold Higher than 4-Hydroxy-Ifosfamide After Equimolar Dosing

Trofosfamide generates significantly higher systemic exposure to its directly active 4-hydroxy metabolite compared to ifosfamide. In a clinical pharmacokinetic study, the peak plasma concentration (Cmax) and area under the curve (AUC) of 4-hydroxy-trofosfamide were 9.5-fold and 4.3-fold higher, respectively, than those of 4-hydroxy-ifosfamide after administration of equimolar doses [1]. This indicates that trofosfamide is more efficiently converted to the active alkylating species, potentially enhancing antitumor activity. In relation to the AUC of the parent drug trofosfamide (set to 1.0), the molar quotients for metabolites were: 4-hydroxy-trofosfamide (1.59), 4-hydroxy-ifosfamide (0.40), ifosfamide (6.90), and cyclophosphamide (0.74) [2].

Pharmacokinetics Prodrug Activation Oxazaphosphorine Metabolism

Unique Metabolic Cascade: Trofosfamide Generates Both Ifosfamide and Cyclophosphamide as Intermediates

Unlike ifosfamide or cyclophosphamide, trofosfamide is metabolized to both of these clinically relevant oxazaphosphorines, creating a dual-prodrug activation pathway. In a pharmacokinetic study, the AUC ratio of trofosfamide to its primary metabolite ifosfamide was 1:13, while the AUC ratio of ifosfamide to cyclophosphamide was 18:1 [1]. This demonstrates that ifosfamide is the major circulating metabolite, but a significant amount of cyclophosphamide is also formed. The presence of both intermediates may contribute to a broader spectrum of antitumor activity or overcome resistance mechanisms specific to a single prodrug.

Drug Metabolism Prodrug Activation Pharmacokinetics

Favorable Toxicity Profile: Absence of High-Grade Neurotoxicity and Nephrotoxicity Limiting Ifosfamide

Clinical data consistently demonstrate that trofosfamide, particularly when administered in a low-dose continuous (metronomic) schedule, is associated with a markedly lower incidence of severe non-hematologic toxicities compared to ifosfamide. A review of clinical experience states: "Higher grades of nephrotoxicity or neurotoxicity—side-effects that typically limit the use of ifosfamide—have not been reported with low-dose continuous trofosfamide treatment" [1]. In a phase II study of oral trofosfamide in pretreated soft-tissue sarcoma patients, only one patient (6%) experienced WHO grade III nausea, and no other non-hematologic grade III/IV toxicities occurred. Hematologic toxicity was mild, with leukopenia grade III/IV in 22% of patients and no severe thrombocytopenia [2]. This contrasts with ifosfamide, where neurotoxicity (including encephalopathy) can occur in 10-30% of patients and nephrotoxicity is a well-documented dose-limiting toxicity.

Toxicity Safety Profile Clinical Pharmacology

CYP3A4-Specific Metabolism: A Distinct Drug-Drug Interaction Profile

The hepatic activation of trofosfamide is preferentially catalyzed by CYP3A4, with a minor contribution from CYP2B6. An in vitro study using human liver microsomes and recombinant CYP isoforms demonstrated that CYP3A4 is the dominant enzyme responsible for both 4-hydroxylation (activation) and N-dechloroethylation (inactivation) of trofosfamide. Ketoconazole, a selective CYP3A4 inhibitor, substantially inhibited both pathways with an IC50 < 1 µM [1]. In contrast, the activation of cyclophosphamide and ifosfamide involves multiple CYP enzymes, including CYP2B6, CYP2C9, and CYP3A4, with CYP2B6 playing a more significant role for cyclophosphamide [2]. This difference in enzyme specificity implies that trofosfamide's activation and clearance are more susceptible to modulation by CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin) than its analogs.

Drug Metabolism Cytochrome P450 Drug Interactions

High Oral Bioavailability Enables Convenient Outpatient Therapy

Trofosfamide exhibits near-complete oral bioavailability, reported to be approximately 100% [1]. This contrasts sharply with ifosfamide, which is typically administered intravenously due to variable and incomplete oral absorption (oral bioavailability ~30-70% [2]). The high oral bioavailability of trofosfamide, coupled with its favorable toxicity profile, allows for convenient oral outpatient administration, improving patient quality of life and reducing healthcare resource utilization. Clinical studies have successfully employed continuous oral dosing schedules (e.g., 150 mg/day) for prolonged periods, achieving disease stabilization in a significant proportion of patients [3].

Bioavailability Oral Administration Patient Compliance

Optimal Applications for Trofosfamide in Oncology Research and Drug Development


Metronomic Chemotherapy in Elderly or Frail Patient Populations

The combination of high oral bioavailability [1], a favorable toxicity profile lacking high-grade neurotoxicity/nephrotoxicity [2], and clinical activity in relapsed/refractory settings makes trofosfamide an ideal candidate for metronomic (low-dose continuous) chemotherapy regimens. This is particularly relevant for elderly or heavily pretreated patients with soft-tissue sarcomas, non-Hodgkin lymphoma, or lung cancer, where standard-dose ifosfamide would be too toxic. Research applications include designing novel combination regimens with anti-angiogenic agents or immunomodulators.

Overcoming Resistance to Ifosfamide or Cyclophosphamide

Trofosfamide's unique dual-prodrug activation, generating both ifosfamide and cyclophosphamide as circulating metabolites [1], may allow it to circumvent resistance mechanisms specific to a single prodrug. Preclinical models have demonstrated that the active metabolite triphosphoramide mustard (derived from trofosfamide) exhibits activity against tumors resistant to cyclophosphamide or ifosfamide [2]. This positions trofosfamide as a valuable tool in research aimed at understanding and overcoming oxazaphosphorine resistance, including mechanisms involving decreased CYP activation, glutathione S-transferase activity, or aldehyde dehydrogenase overexpression.

Investigating CYP3A4-Mediated Prodrug Activation and Drug Interactions

Given its predominant and highly sensitive activation by CYP3A4 [1], trofosfamide serves as a specific probe substrate for studying CYP3A4-mediated prodrug activation and drug-drug interactions in vitro and in vivo. Researchers can utilize trofosfamide to investigate the impact of CYP3A4 genetic polymorphisms, enzyme induction, or inhibition on oxazaphosphorine efficacy and toxicity. This is distinct from cyclophosphamide and ifosfamide, which have more complex, multi-enzyme activation pathways [2].

Outpatient Oral Maintenance Therapy in Lymphoma and Sarcoma

Clinical studies have established oral trofosfamide as an effective and well-tolerated maintenance therapy for patients with advanced soft-tissue sarcomas and malignant lymphomas [1]. With a median progression-free survival of 4-7 months and overall survival of 10 months in pretreated sarcoma patients [2], and complete remission rates of 52.4% in diffuse large B-cell lymphoma when used in combination [3], trofosfamide represents a valuable oral alternative to intravenous maintenance regimens. This application scenario supports research into prolonged disease control with minimal impact on quality of life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trofosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.